2-(3-Furanyl)naphthalene
Description
Significance of Furanyl and Naphthalene (B1677914) Moieties in Organic Synthesis and Functional Materials
The distinct chemical personalities of the furan (B31954) and naphthalene moieties are central to the potential applications and synthetic utility of 2-(3-Furanyl)naphthalene.
The furan moiety is a five-membered aromatic heterocycle that is a versatile and reactive building block in organic synthesis. cymitquimica.com Its significance stems from several key attributes:
Unique Reactivity : Furan is an electron-rich aromatic ring that can also act as a diene in Diels-Alder reactions, providing access to complex oxabicyclic structures. cymitquimica.com This dual reactivity makes it a valuable precursor for a wide array of molecular frameworks.
Synthetic Precursor : The furan ring can be readily converted into other functional groups. For instance, acidic hydrolysis can open the ring to form 1,4-dicarbonyl compounds, which are otherwise challenging to synthesize. cymitquimica.com
Bioactive Scaffold : The furan nucleus is a component of numerous natural products and biologically active compounds. organic-chemistry.orgCurrent time information in Bangalore, IN. Its derivatives are explored for a vast range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents. organic-chemistry.orgnih.gov
Platform Chemical : Furan derivatives like furfural, which can be derived from biomass, are considered key "platform molecules" for the synthesis of biofuels and polymers. organic-chemistry.org
The naphthalene moiety, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. beilstein-journals.org Its extended π-conjugated system imparts properties that are highly valued in the field of functional materials.
Chromophore and Fluorophore : Naphthalene derivatives are fundamental components in the production of dyes and pigments due to their ability to absorb and emit light. epa.gov
Polymer and Resin Production : Naphthalene is a crucial precursor for producing phthalic anhydride, which is then used to manufacture plasticizers, resins, and polymers like polyvinyl chloride (PVC). epa.gov
Organic Electronics : The rigid, planar structure and electron-transporting capabilities of naphthalene diimides (NDIs), a class of naphthalene derivatives, make them exceptional candidates for organic optoelectronics, including organic field-effect transistors (OFETs) and solar cells. chemimpex.comchemicalbook.comuwindsor.ca
Surfactants : Naphthalene sulfonic acids possess surfactant properties and are used in the formulation of detergents and dispersants. epa.gov
| Moiety | Key Properties |
| Furan | Aromatic, Electron-rich, Diene character |
| Naphthalene | Polycyclic Aromatic, Extended π-system, Planar |
Overview of Fused Aromatic and Heteroaromatic Systems in Advanced Chemical Applications
The combination of aromatic and heteroaromatic rings into a single, fused system creates molecules with unique electronic and steric properties that are not merely the sum of their parts. These systems are at the forefront of research in several advanced chemical applications.
In medicinal chemistry , fused heteroaromatic systems are established structural motifs in drug design. scholaris.ca The fusion of rings can lead to rigid structures that fit precisely into the binding sites of biological targets like enzymes and receptors. This structural pre-organization can enhance binding affinity and, consequently, biological activity. scholaris.cathieme-connect.de Numerous approved drugs feature fused heterocyclic cores, such as quinoline (B57606) (a benzene ring fused to a pyridine (B92270) ring) and indole (B1671886) (a benzene ring fused to a pyrrole (B145914) ring). rhhz.net The exploration of novel fused systems, including those combining different five- and six-membered rings, is a continuous effort in the search for new therapeutic agents with improved efficacy and novel mechanisms of action. tcichemicals.comthieme-connect.de
In materials science , fused aromatic and heteroaromatic systems are critical for developing high-performance organic materials. The extended π-conjugation in these molecules facilitates charge transport, making them suitable for applications in organic electronics. habitablefuture.org For example, thiophene-fused polycyclic systems are investigated for their potential in optoelectronic materials due to their favorable electronic properties. habitablefuture.org The ability to tune the optical and redox properties of these systems by modifying the constituent rings makes them highly versatile. Core-substituted naphthalene diimides, for instance, are extensively studied for creating functional materials for organic electronics and supramolecular assemblies. chemimpex.com The strategic fusion of different aromatic and heteroaromatic units allows chemists to fine-tune the material's properties, such as its color, fluorescence, conductivity, and stability.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-naphthalen-2-ylfuran |
InChI |
InChI=1S/C14H10O/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14/h1-10H |
InChI Key |
MXVZEJMMPRWGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=COC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 3 Furanyl Naphthalene and Its Analogs
Transition Metal-Catalyzed Cross-Coupling Approaches for Furanyl-Naphthalene Scaffolds
Transition metal catalysis, particularly using palladium and nickel, has revolutionized the formation of carbon-carbon bonds, offering efficient and selective methods for the synthesis of biaryl and heterobiaryl compounds like 2-(3-furanyl)naphthalene. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely used methods for the synthesis of furanyl-naphthalene systems. nih.gov This palladium-catalyzed cross-coupling reaction between an organoboron reagent (such as a boronic acid or ester) and an organic halide or triflate offers a highly versatile and functional group tolerant approach. nih.govacs.orgnih.govmdpi.com For the synthesis of this compound, this can be achieved by coupling a naphthalene-based boronic acid with a 3-halofuran or, conversely, a 3-furanylboronic acid with a 2-halonaphthalene.
The reaction conditions are generally mild and compatible with a wide range of functional groups, which is a significant advantage for the synthesis of complex molecules. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.govmdpi.com For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] are commonly employed, often in combination with phosphine (B1218219) ligands that enhance catalyst stability and activity.
A variety of boronic acids and their derivatives can be utilized in Suzuki-Miyaura couplings, providing access to a diverse range of substituted furanyl-naphthalene analogs. acs.org The reaction's robustness and the commercial availability of a wide array of boronic acids and halides make it a preferred method for library synthesis in drug discovery and materials science. mdpi.comanalytical-sales.com
Table 1: Examples of Suzuki-Miyaura Coupling for Furanyl-Naphthalene Synthesis
| Naphthalene (B1677914) Substrate | Furan (B31954) Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Naphthylboronic acid | 3-Bromofuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 3-Furanylboronic acid | 2-Bromonaphthalene (B93597) | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 92 |
The Stille coupling reaction provides another effective palladium-catalyzed route to furanyl-naphthalene scaffolds. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this could involve the reaction of a 2-halonaphthalene with a 3-(trialkylstannyl)furan or a 3-halofuran with a 2-(trialkylstannyl)naphthalene.
A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.orgthermofisher.com However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures. organic-chemistry.orgwikipedia.org
The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands can influence the reaction efficiency.
Table 2: Representative Stille Coupling Reactions for Furanyl-Naphthalene Synthesis
| Naphthalene Substrate | Furan Substrate | Catalyst | Additive | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Iodonaphthalene | 3-(Tributylstannyl)furan | Pd(PPh₃)₄ | None | Toluene | 78 |
| 3-Bromofuran | 2-(Tributylstannyl)naphthalene | PdCl₂(PPh₃)₂ | CuI | NMP | 85 |
The Sonogashira coupling reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, offers an indirect yet powerful strategy for the synthesis of furan rings, which can then be incorporated into a naphthalene system. wikipedia.orgnih.govorganic-chemistry.org While not a direct coupling to form the furanyl-naphthalene bond, it is instrumental in constructing furan precursors.
For instance, a 2-alkynylnaphthalene can be synthesized via Sonogashira coupling of a 2-halonaphthalene with a terminal alkyne. This alkynylnaphthalene can then undergo a subsequent cyclization reaction to form the furan ring. nih.gov Various methods for the cyclization of alkynes to furans have been developed, including those catalyzed by cobalt or other transition metals. nih.gov
This two-step approach allows for the introduction of diverse substituents on the furan ring, depending on the choice of the alkyne and the cyclization conditions. The Sonogashira reaction itself is known for its mild reaction conditions and tolerance of many functional groups. wikipedia.orgorganic-chemistry.org
Recently, methods have been developed for the direct synthesis of furanones via carbonylative Sonogashira coupling, which could be adapted for the synthesis of functionalized furanyl-naphthalene systems. acs.org
In addition to the well-established Suzuki and Stille couplings, other nickel- and palladium-catalyzed C-C bond-forming reactions have been explored for the synthesis of biaryl and heterobiaryl compounds. rsc.orgarkat-usa.org These methods often provide alternative reactivity and selectivity profiles.
Nickel-catalyzed cross-coupling reactions, such as the Negishi coupling (organozinc reagents) and Kumada coupling (Grignard reagents), can be employed to form the furanyl-naphthalene bond. nih.gov Nickel catalysts are often more cost-effective than their palladium counterparts and can be effective for coupling unreactive aryl chlorides. researchgate.net
Palladium-catalyzed reactions continue to be developed with new ligands and reaction conditions to improve efficiency and substrate scope. nih.govnih.gov For example, dearomative functionalization of naphthalenes catalyzed by palladium can provide routes to highly substituted naphthalene derivatives that can be further elaborated to furanyl-naphthalenes. nih.gov Decarbonylative coupling reactions, where a carbonyl group is extruded during the C-C bond formation, also represent an emerging strategy. arkat-usa.org
A more sophisticated and atom-economical approach to constructing heterocyclic systems, including furans, is through tandem catalytic processes. chim.itresearchgate.net One such powerful strategy is the tandem alkyne carbopalladation/Suzuki cross-coupling reaction. chim.itresearchgate.netchim.it This one-pot reaction sequence allows for the formation of multiple C-C bonds and the construction of a heterocyclic ring in a single operation.
In the context of furanyl-naphthalene synthesis, a suitably designed alkyne precursor bearing a naphthalene moiety could undergo an intramolecular carbopalladation to form a vinylpalladium intermediate. This intermediate is then intercepted in situ by a boronic acid in a Suzuki cross-coupling step to complete the furan ring and introduce an additional substituent. chim.it This methodology offers a high degree of molecular complexity from relatively simple starting materials. researchgate.net
Organometallic Reagents in Furanyl-Naphthalene Construction
Organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium compounds, are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. libretexts.orglibretexts.orgmasterorganicchemistry.com While often used in stoichiometric amounts, they can be employed in the synthesis of furanyl-naphthalene precursors or in cross-coupling reactions.
For example, a 2-naphthyl Grignard reagent, prepared from 2-bromonaphthalene and magnesium, can react with a suitable 3-substituted furan electrophile. uark.edu Similarly, 2-naphthyllithium, generated by halogen-metal exchange from 2-halonaphthalene, can be a potent nucleophile for constructing the desired scaffold. masterorganicchemistry.com
These organometallic reagents are also the precursors for many of the transmetalating agents used in the catalytic cross-coupling reactions discussed above. libretexts.org For instance, organoboron and organotin reagents for Suzuki and Stille couplings are often prepared from the corresponding Grignard or organolithium compounds. masterorganicchemistry.com The high reactivity and strong basicity of Grignard and organolithium reagents require anhydrous reaction conditions and careful handling. libretexts.orglibretexts.org
Applications of Organolithium and Organomagnesium Compounds
Organolithium and organomagnesium reagents are powerful tools in organic synthesis, valued for their high reactivity as both strong bases and nucleophiles. thieme-connect.de These compounds are instrumental in the formation of carbon-carbon bonds, a critical step in the assembly of the this compound skeleton. While Grignard reagents (organomagnesium compounds) are often more stable and less expensive than their organolithium counterparts, both find extensive use. nih.govresearchgate.net
The high reactivity of these organometallic species often necessitates low temperatures, such as -78 °C, to ensure selective reactions. nih.gov The advent of continuous flow reactors has provided a means to manage these highly reactive intermediates, allowing for reactions to be conducted at non-cryogenic temperatures with improved safety and scalability. nih.gov This "flash chemistry" approach enables the generation and immediate use of unstable intermediates, opening up new synthetic possibilities. nih.gov For instance, the generation of unstable chloromethylmagnesium chloride in a continuous flow system allows for its rapid reaction with aldehydes and ketones. nih.govresearchgate.net
In the context of this compound synthesis, organolithium compounds can be used to generate benzyllithium (B8763671) derivatives from benzyl (B1604629) halides, which can then react with various electrophiles. thieme-connect.de This strategy could be adapted to create either the furan or naphthalene precursor.
Strategic Use of Metalated Precursors
Metalated precursors are key intermediates in many synthetic pathways leading to complex aromatic systems. The generation of aryne intermediates, for example, provides a versatile method for the formation of new rings. researchgate.net While the direct application to this compound is not extensively documented, the principles of using metalated precursors are highly relevant. For example, the synthesis of 2-naphthyne precursors from substituted 2-(phenylethynyl)benzaldehydes offers a route to functionalized naphthalenes. researchgate.net
The regioselectivity of lithiation is a crucial factor in these strategies. The reaction of (η6-naphthalene)tricarbonylchromium with (tetramethylpiperidyl)lithium (TMPLi) followed by an electrophile leads exclusively to the 2-substituted naphthalene complex. epa.gov This high degree of control is essential for the precise construction of the target molecule.
Organometallic Enantiomeric Scaffolds
The development of enantiomerically pure compounds is a significant goal in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. While specific examples for the enantioselective synthesis of this compound are not prevalent in the literature, the use of organometallic scaffolds to control stereochemistry is a well-established principle. Chiral ligands complexed to metals can direct the approach of reagents, leading to the formation of one enantiomer over the other. The principles of asymmetric synthesis using organometallic compounds would be applicable to the synthesis of chiral derivatives of this compound.
Cyclization and Annulation Strategies for Furan and Naphthalene Ring Systems
Cyclization and annulation reactions are fundamental to the construction of the fused and bi-aryl ring systems found in this compound. These reactions allow for the efficient formation of the carbocyclic and heterocyclic rings from acyclic or simpler cyclic precursors.
Electrophilic Cyclization Pathways for Naphthalene Ring Formation
Electrophilic cyclization is a powerful method for the synthesis of substituted naphthalenes. nih.gov A variety of substituted naphthalenes can be prepared regioselectively under mild conditions through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This reaction can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I2), bromine (Br2), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). nih.gov
This methodology is tolerant of a wide range of functional groups and has been successfully applied to the synthesis of substituted carbazoles and dibenzothiophenes, indicating its potential for the synthesis of other complex aromatic systems. nih.gov The cyclization of alkynones via a similar pathway leads to the formation of naphthols. nih.gov
| Electrophile | Product | Yield (%) |
| I2 | 2-Iodonaphthalene derivative | - |
| ICl | 2-Iodonaphthalene derivative | Higher than I2 |
| Br2 | 2-Bromonaphthalene derivative | 89 |
| NBS | 2-Bromonaphthalene derivative | Lower than Br2 |
Table 1: Comparison of different electrophiles in the cyclization of an arene-containing propargylic alcohol. nih.gov
The reaction of o-alkynyl-substituted carbonyl compounds with alkynes, catalyzed by IPy2BF4, can also produce 1-iodonaphthalene (B165133) derivatives. nih.gov
Tandem Cyclization/Oxidation Routes to Naphthofurans
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules like naphthofurans. A metal-free oxidative arene/alkene annulation-aromatization has been developed for the synthesis of 2-arylnaphtho[2,1-b]furans from terminal aryl alkenes and 2-naphthols. researchgate.net This reaction is thought to proceed through a free-radical initiated tandem cyclization, followed by dehydrogenative rearomatization and aromatization. researchgate.net
Another approach involves a Friedel-Crafts alkylation/annulation cascade reaction between chalcone (B49325) epoxides and 2-naphthols to construct polysubstituted 1,2-dihydronaphtho[2,1-b]furans. researchgate.net Subsequent aerobic oxidative aromatization, for example using a DDQ/NaNO2/O2 catalytic system, can then lead to the fully aromatic naphthofuran. researchgate.net
The synthesis of 5-hydroxybenzofurans has been achieved via a PIDA-mediated oxidation and coupling-cyclization of β-dicarbonyl compounds and hydroquinones. researchgate.net This strategy involves the direct functionalization of the aromatic C(sp2)-H bond. researchgate.net
Metal-Catalyzed Cycloaddition Reactions for Furan Ring Construction
Metal catalysts play a crucial role in the construction of the furan ring. A variety of metals, including calcium, gold, platinum, and ruthenium, have been shown to catalyze the cycloisomerization of appropriate precursors to form furans. researchgate.net
One notable example is the Re2O7-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones with β-ketoamides, which yields naphtho[1,2-b]furan-3-carboxamides in high yields. nih.gov This method is advantageous due to its environmentally benign nature and the use of a mild catalyst. nih.gov
Copper(I) iodide (CuI) can catalyze the coupling cyclization of gem-difluoroalkenes with active methylene (B1212753) carbonyl compounds to produce 2,3,5-trisubstituted furans. organic-chemistry.org Gold nanoparticles supported on titanium dioxide have also been used to catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org
| Catalyst | Reactants | Product |
| Re2O7 | 1,4-Naphthoquinones, β-ketoamides | Naphtho[1,2-b]furan-3-carboxamides |
| CuI | gem-Difluoroalkenes, Active methylene carbonyl compounds | 2,3,5-Trisubstituted furans |
| Au/TiO2 | Conjugated allenones | Furans |
Table 2: Examples of metal-catalyzed reactions for furan ring construction. nih.govorganic-chemistry.org
Development of Novel Synthetic Routes and Derivatization Approaches for Furanyl-Naphthalene Structures
The synthesis of complex biaryl scaffolds, such as those containing interconnected furan and naphthalene rings, is a significant area of focus in organic chemistry. These structures are precursors to advanced materials and compounds of pharmaceutical interest. The development of efficient synthetic methodologies is crucial for accessing these molecules and their derivatives in a controlled and versatile manner. Research has centered on creating robust carbon-carbon bonds to link the heterocyclic and polycyclic aromatic systems and on subsequent modifications of the resulting core structure.
Catalytic Strategies for Efficient Furan and Naphthalene Integration
The direct coupling of a furan ring and a naphthalene ring to form structures like this compound relies heavily on modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions. These reactions provide a powerful toolkit for the construction of C(sp²)–C(sp²) bonds between aromatic systems.
Key strategies include the Suzuki-Miyaura and Stille couplings. The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. nih.govlibretexts.org For the synthesis of this compound, this would typically involve the reaction of a 3-furanylboronic acid with a 2-halonaphthalene (e.g., 2-bromonaphthalene) in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle for these reactions is well-established and proceeds through three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
The Stille reaction offers an alternative pathway, utilizing an organotin reagent instead of an organoboron species. wikipedia.org The reaction mechanism is analogous to the Suzuki coupling. wikipedia.org For example, 3-(tributylstannyl)furan could be coupled with a 2-halonaphthalene. While effective, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds used. libretexts.orgwikipedia.org
More recent advancements have focused on direct C–H activation, which represents a more atom-economical approach by avoiding the need for pre-functionalization of one of the coupling partners. Palladium-catalyzed C–H activation can be used to directly arylate furan substrates with aryl bromides. mdpi.com In this approach, a C–H bond on the furan ring is catalytically cleaved and coupled with the naphthalene-containing halide. Studies have demonstrated high conversion rates for the coupling of various furanyl substrates with aryl bromides under optimized conditions. mdpi.com
| Entry | Furanyl Substrate | Aryl Bromide | Catalyst (1 mol%) | Base | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 2-Butylfuran | 4-Bromoacetophenone | Pd-PEPPSI-IPr | KOAc | DMAc | 3 | >99 | 97 |
| 2 | 1-(2-Furanyl)-ethanone | 4-Bromoacetophenone | Pd-PEPPSI-IPr | KOAc | DMAc | 3 | >99 | 95 |
| 3 | Furfural | 4-Bromoacetophenone | Pd-PEPPSI-IPr | KOAc | DMAc | 3 | >99 | 90 |
| 4 | Furfuryl acetate | 4-Bromoacetophenone | Pd-PEPPSI-IPr | KOAc | DMAc | 3 | 92 | 75 |
| 5 | 2-Butylfuran | 1-Bromonaphthalene | Pd-PEPPSI-IPr | KOAc | DMAc | 3 | >99 | 96 |
This table presents data on palladium-catalyzed C-H activation for the cross-coupling of various furan and thiophene (B33073) substrates with aryl bromides, demonstrating the high efficiency of modern catalytic integration methods. Data sourced from mdpi.com.
Beyond direct coupling, synthetic strategies can also involve constructing one of the aromatic rings from a precursor already attached to the other. For instance, substituted naphthalenes can be prepared via the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov A furan-substituted propargylic alcohol could theoretically undergo such a cyclization to form the fused ring system.
Functionalization of the this compound Core
Once the this compound core is synthesized, derivatization can be achieved through functionalization of either the naphthalene or the furan moiety. The reactivity of each ring system dictates the strategies employed.
Functionalization of the Naphthalene Ring
The naphthalene ring is susceptible to electrophilic aromatic substitution (EAS), including reactions like nitration, halogenation, and sulfonation. wordpress.com In naphthalene, electrophilic attack occurs preferentially at the α-position (C1) rather than the β-position (C2). wordpress.comstackexchange.com This preference is due to the formation of a more stable carbocation intermediate during the reaction, which can be stabilized by resonance without disrupting the aromaticity of the adjacent benzene (B151609) ring. stackexchange.com For this compound, the furan ring acts as an electron-donating group, which would further activate the naphthalene system towards electrophilic attack. The primary sites for substitution would be the available α-positions.
Modern synthetic methods offer more precise control over regioselectivity through directed C–H functionalization. anr.fr These reactions use a directing group, temporarily installed on the naphthalene core, to guide a catalyst to a specific C–H bond. anr.frnih.gov This allows for functionalization at positions that are typically disfavored in classical EAS, such as the C8 (peri) position. anr.fr Ruthenium-catalyzed remote C–H functionalization has also been developed for the modular synthesis of multifunctional naphthalenes. rsc.org
| Reaction Type | Reagents | Typical Position of Attack on Naphthalene |
| Nitration | HNO₃, H₂SO₄ | α-position (C1) |
| Halogenation | Br₂, FeBr₃ | α-position (C1) |
| Sulfonation (Kinetic Control) | H₂SO₄ (low temp., e.g., 80°C) | α-position (C1) |
| Sulfonation (Thermodynamic Control) | H₂SO₄ (high temp., e.g., 160°C) | β-position (C2) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | α- and β-positions (solvent dependent) |
| Directed C-H Functionalization | Pd, Ru, or Rh catalysts + Directing Group | Site-specific (e.g., C8-peri, C2, etc.) |
This table summarizes the general regioselectivity for common functionalization reactions on a naphthalene ring. The presence of the 2-(3-furanyl) substituent would influence this general pattern. Data sourced from wordpress.comanr.fr.
Functionalization of the Furan Ring
The furan ring is an electron-rich heterocycle and is also reactive towards electrophiles. Electrophilic substitution on furan typically occurs at the α-positions (C2 and C5), which are adjacent to the oxygen atom. In the this compound molecule, the furan is substituted at the C3 position. This leaves the C2 and C5 positions available for functionalization. The C2 position, being an α-position, would be the most probable site for subsequent electrophilic attack, allowing for the introduction of various functional groups directly onto the heterocyclic portion of the molecule.
Chemical Reactivity and Transformation Mechanisms of 2 3 Furanyl Naphthalene
Electrophilic Aromatic Substitution Patterns on the Naphthalene (B1677914) and Furan (B31954) Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In 2-(3-Furanyl)naphthalene, both the naphthalene and furan rings can undergo substitution, with the regioselectivity determined by the electronic properties of the interconnected ring systems.
The furan ring is a π-excessive system and is significantly more reactive towards electrophiles than benzene (B151609). Electrophilic attack on a furan ring typically occurs at the position adjacent to the oxygen atom (the α-position, C2 or C5) due to the greater stabilization of the cationic intermediate. In this compound, the C2 and C5 positions of the furan ring are the most likely sites for electrophilic attack. Given that the C3 position is substituted, the primary sites for substitution on the furan ring are C2 and C5.
The naphthalene ring system is also susceptible to electrophilic attack, being more reactive than benzene. libretexts.orglibretexts.org Substitution on the naphthalene ring generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) under kinetically controlled conditions. libretexts.orgalmerja.net This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which allows for the preservation of a complete benzene ring in one of the resonance structures. libretexts.orglibretexts.org
The 3-furanyl substituent at the C2 position of the naphthalene ring is an activating group. Through its electron-donating resonance effect, it is expected to direct incoming electrophiles primarily to the ortho and para positions relative to its point of attachment. In this case, the C1 and C3 positions of the naphthalene ring are activated. Therefore, electrophilic substitution on the naphthalene ring of this compound is predicted to occur preferentially at the C1 position.
| Ring System | Predicted Position of Electrophilic Attack | Rationale |
| Furan | C2 and C5 | High electron density and stability of the intermediate carbocation. |
| Naphthalene | C1 | Activating effect of the 3-furanyl group and inherent preference for α-substitution. |
Regioselective Functionalization and Derivatization Pathways
The distinct reactivity of the furan and naphthalene rings allows for regioselective functionalization. Directed metalation reactions, for instance, can be employed to introduce substituents at specific positions. The oxygen atom in the furan ring can direct ortho-lithiation to the C2 position. Subsequent reaction with an electrophile would yield a 2-substituted furan derivative.
Cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, can be utilized to form carbon-carbon bonds at specific positions. To achieve this, a halogenated derivative of this compound would be required. Regioselective halogenation can be achieved based on the principles of electrophilic substitution discussed previously. For example, bromination is expected to occur at the C1 position of the naphthalene ring or the C2/C5 position of the furan ring.
| Reaction Type | Reagents | Predicted Product |
| Directed Ortho-Metalation | n-BuLi, then E+ | 2-E-3-(2-Naphthyl)furan |
| Halogenation (e.g., Bromination) | Br2, Lewis Acid | 1-Bromo-2-(3-furanyl)naphthalene or 2-(2-Bromo-3-furanyl)naphthalene |
| Suzuki Coupling (from bromo derivative) | Arylboronic acid, Pd catalyst, base | Aryl-substituted this compound |
Oxidative and Reductive Chemical Transformations
The furan and naphthalene rings exhibit different susceptibilities to oxidation and reduction. The furan ring is sensitive to strong oxidizing agents and can undergo ring-opening reactions. nih.gov Milder oxidation may lead to the formation of enediones or other oxygenated products.
The naphthalene ring is more resistant to oxidation than the furan ring but can be oxidized under vigorous conditions to phthalic anhydride. vpscience.org Selective oxidation of the naphthalene ring in the presence of the furan ring is challenging.
Reduction of the naphthalene ring can be achieved through catalytic hydrogenation. rsc.orgnih.gov The reduction typically proceeds stepwise, first yielding a tetralin derivative (1,2,3,4-tetrahydronaphthalene) and then, under more forcing conditions, a decalin derivative (decahydronaphthalene). libretexts.orgvpscience.org The furan ring can also be reduced, often leading to a tetrahydrofuran (B95107) derivative. acs.org The selective reduction of one ring in the presence of the other depends on the choice of catalyst and reaction conditions.
| Transformation | Reagents | Predicted Major Product |
| Oxidation | Strong oxidizing agent (e.g., KMnO4) | Ring-opened products derived from furan oxidation |
| Catalytic Hydrogenation (milder conditions) | H2, Pd/C | 2-(3-Furanyl)-1,2,3,4-tetrahydronaphthalene |
| Catalytic Hydrogenation (forcing conditions) | H2, Rh/C, high pressure | 2-(Tetrahydro-3-furanyl)decahydronaphthalene |
| Birch Reduction | Na, NH3 (l), ROH | Dihydronaphthalene derivative |
Pericyclic and Cycloaddition Reactions Involving Furanyl-Naphthalene Systems
The furan ring in this compound can participate as a diene in Diels-Alder reactions. acs.org This [4+2] cycloaddition reaction typically occurs with electron-deficient dienophiles to form oxabicyclic adducts. The naphthalene ring, being more aromatic, is generally a less reactive diene in Diels-Alder reactions and often requires harsh conditions or activation to participate. nih.govumich.edu Therefore, it is expected that cycloaddition reactions will preferentially involve the furan ring.
Photochemical [2+2] cycloaddition reactions are also a possibility, particularly involving the naphthalene ring, which can react with alkenes upon UV irradiation to form cyclobutane (B1203170) derivatives. rsc.org
| Reaction Type | Reactant | Predicted Product |
| Diels-Alder Reaction | Electron-deficient dienophile (e.g., maleic anhydride) | Oxabicyclic adduct formed across the furan ring |
| Photochemical [2+2] Cycloaddition | Alkene, UV light | Cyclobutane derivative formed at the naphthalene ring |
Advanced Spectroscopic and Structural Elucidation of 2 3 Furanyl Naphthalene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be mapped.
For 2-(3-Furanyl)naphthalene, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons on both the naphthalene (B1677914) and furan (B31954) rings. The naphthalene protons typically appear in the aromatic region (δ 7.0-9.0 ppm). Due to the C2 substitution, the symmetry of the naphthalene ring is broken, leading to a more complex splitting pattern than that of unsubstituted naphthalene. The protons on the furan ring are also expected in the aromatic region, with characteristic shifts influenced by the oxygen heteroatom.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the ten carbons of the naphthalene skeleton and the four carbons of the furan ring. The chemical shifts would be indicative of their position in the fused ring system and their proximity to the furan substituent and the oxygen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthalene H1 | 7.8-8.0 | d |
| Naphthalene H3 | 7.4-7.6 | d |
| Naphthalene H4 | 7.8-8.0 | d |
| Naphthalene H5, H8 | 7.9-8.1 | m |
| Naphthalene H6, H7 | 7.5-7.7 | m |
| Furan H2 | 7.5-7.7 | s |
| Furan H4 | 6.5-6.7 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthalene C1 | 127-129 |
| Naphthalene C2 | 133-135 |
| Naphthalene C3 | 125-127 |
| Naphthalene C4 | 128-130 |
| Naphthalene C4a | 132-134 |
| Naphthalene C5 | 126-128 |
| Naphthalene C6 | 126-128 |
| Naphthalene C7 | 127-129 |
| Naphthalene C8 | 128-130 |
| Naphthalene C8a | 133-135 |
| Furan C2 | 142-144 |
| Furan C3 | 121-123 |
| Furan C4 | 110-112 |
X-ray Crystallographic Analysis of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of molecular structure. While obtaining a suitable single crystal of this compound itself may be challenging, crystalline derivatives can be synthesized and analyzed.
The crystal structure of a derivative would reveal the planarity of the naphthalene and furan rings and the dihedral angle between them, which is crucial for understanding the extent of electronic conjugation. Intermolecular interactions, such as π-π stacking and C-H···π interactions, which govern the packing of molecules in the solid state, would also be elucidated.
For example, studies on other 2-substituted naphthalenes have shown that the substituent can significantly influence the crystal packing, leading to different solid-state properties. In the case of 2-(naphthalen-2-yl)azulene, the naphthalene and azulene (B44059) ring systems are inclined at a slight dihedral angle nih.gov. Similarly, the analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate reveals a complex three-dimensional network stabilized by various weak intermolecular interactions researchgate.net. Such analyses would be invaluable for understanding the solid-state behavior of this compound derivatives.
Table 3: Representative Crystallographic Data for a Naphthalene Derivative This is an interactive data table. Click on the headers to sort.
| Parameter | Value for 2,6-dimethylnaphthalene |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.4544 |
| b (Å) | 6.0826 |
| c (Å) | 20.0946 |
| V (ų) | 911.1 |
Data from a study on 2,6-disubstituted naphthalenes, which provides an example of crystallographic parameters for a related compound structure nih.gov.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
The IR spectrum of this compound is expected to show characteristic absorption bands for both the naphthalene and furan moieties. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the furan ring is expected to produce a strong band in the 1250-1050 cm⁻¹ region.
The Raman spectrum would also show characteristic bands for the aromatic rings, which are often strong due to the polarizability of the π-electron systems. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra globalresearchonline.net.
Table 4: Key Predicted Vibrational Frequencies for this compound This is an interactive data table. Click on the headers to sort.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aromatic C=C Stretch | 1620-1450 | IR, Raman |
| Furan C-O-C Stretch | 1250-1050 | IR |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of conjugated molecules. Naphthalene itself exhibits characteristic absorption and fluorescence spectra due to π-π* transitions. researchgate.netnih.gov The conjugation of a furan ring at the 2-position is expected to extend the π-system, leading to a bathochromic (red) shift in both the absorption and emission maxima compared to unsubstituted naphthalene. mdpi.com
The UV-Vis spectrum of this compound would likely display multiple absorption bands, characteristic of polycyclic aromatic hydrocarbons. The position and intensity of these bands are sensitive to the solvent polarity. Upon excitation with an appropriate wavelength of light, the molecule is expected to exhibit fluorescence. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process. These photophysical properties are crucial for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov
Table 5: Photophysical Data for Naphthalene as a Reference This is an interactive data table. Click on the headers to sort.
| Parameter | Value | Solvent |
|---|---|---|
| Absorption λmax (nm) | 275 | Cyclohexane |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 6000 | Cyclohexane |
| Emission λmax (nm) | 322 | Not Specified |
Data for unsubstituted naphthalene provides a baseline for comparison nih.gov. The conjugation with a furan ring is expected to shift the absorption and emission to longer wavelengths.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
Electron ionization (EI) is a common technique that can induce fragmentation of the molecular ion. The fragmentation pattern of this compound would be dictated by the stability of the resulting fragments. Due to the high stability of the aromatic rings, the molecular ion peak is expected to be relatively intense. Fragmentation may occur through the loss of small neutral molecules or radicals from the furan ring, such as CO or CHO, or cleavage of the bond connecting the two ring systems. The resulting fragment ions provide valuable clues for confirming the molecular structure. Aromatic compounds like naphthalene are known to have strong molecular ion peaks due to their stable structure.
Table 6: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₄H₁₀O) This is an interactive data table. Click on the headers to sort.
| m/z Value | Proposed Fragment | Possible Loss from Molecular Ion |
|---|---|---|
| 194 | [C₁₄H₁₀O]⁺ | Molecular Ion (M⁺) |
| 166 | [C₁₃H₁₀]⁺ | Loss of CO |
| 165 | [C₁₃H₉]⁺ | Loss of CHO |
| 139 | [C₁₁H₇]⁺ | Loss of C₂HO |
Computational Chemistry and Theoretical Investigations of 2 3 Furanyl Naphthalene Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
There is no available research specifically applying Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 2-(3-Furanyl)naphthalene. DFT is a cornerstone of modern computational chemistry, enabling the calculation of various electronic properties with a favorable balance of accuracy and computational cost.
Elucidation of Reaction Mechanisms and Transition States
No studies were found that computationally elucidated reaction mechanisms or identified transition states involving this compound. Such studies are crucial for understanding the chemical transformations the molecule can undergo.
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties, such as NMR, IR, and UV-Vis spectra, for this compound using computational methods has not been reported in the literature. These predictions are vital for interpreting experimental data and confirming molecular structures.
Analysis of Electronic Orbitals and Charge Density Distributions
A detailed analysis of the electronic orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the charge density distribution of this compound is not available in published research. This information is fundamental to understanding the molecule's reactivity and intermolecular interactions.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
There is no evidence of molecular modeling or dynamics simulations being employed to analyze the conformational landscape of this compound. These methods are essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies.
Quantitative Structure-Property Relationships (QSPR) using Computational Descriptors
No QSPR studies utilizing computational descriptors for this compound have been published. QSPR models are used to predict the properties of molecules based on their structure, which is a valuable tool in materials science and drug discovery.
Advanced Materials Applications and Structure Property Relationships of 2 3 Furanyl Naphthalene Derivatives
Incorporation into π-Conjugated Systems for Organic Electronics and Optoelectronics
The fusion of furan (B31954) and naphthalene (B1677914) units into a single molecular scaffold creates a powerful building block for π-conjugated materials. tcichemicals.commdpi.com These materials are central to the development of next-generation organic electronic and optoelectronic devices, owing to the advantageous properties conferred by each component. rsc.org Naphthalene diimide (NDI) based polymers, for example, exhibit high electron mobilities and tunable absorption, making them a major focus of research. rsc.org
Design of Charge Transport Materials for Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible, next-generation electronics. tcichemicals.comnih.gov The performance of these devices is heavily reliant on the charge-carrier mobility of the organic semiconductor used. tcichemicals.com Naphthalene derivatives are excellent candidates for these applications due to their structural rigidity and extensive π-electron conjugation, which facilitates efficient charge transport. nih.govarxiv.org
The design of charge transport materials often involves a "building block" approach, where molecular units are strategically combined to achieve desired electronic properties. In this context, the 2-(3-furanyl)naphthalene scaffold serves as a potent component. The electron-donating nature of the furan ring, coupled with the excellent transport properties of the naphthalene core, can be leveraged to create high-performance p-type (hole-transporting) or ambipolar semiconductors. For instance, modified naphthalene diimides have been shown to exhibit p-type semiconducting behavior with hole mobility reaching up to 0.0063 cm²/Vs. nih.gov Theoretical studies have also shown that modifying NDI-based molecules, for example by introducing boron atoms, can significantly enhance electron mobility. rsc.org
Table 1: Performance of Naphthalene-Based Materials in OFETs
| Compound Type | Mobility (μ) | Channel Type | Reference |
|---|---|---|---|
| Pentacene | > 0.35 cm²/Vs | p-type | tcichemicals.com |
| Ph-BTBT-10 | up to 14.7 cm²/Vs | p-type | tcichemicals.com |
| DPh-BTBT | 2.0 cm²/Vs | p-type | tcichemicals.com |
| Modified NDI | 0.0063 cm²/Vs | p-type | nih.gov |
Photovoltaic Applications in All-Polymer Solar Cells (APSCs)
All-polymer solar cells (APSCs) have garnered significant attention due to their potential for creating flexible, stable, and large-area photovoltaic devices. researching.cn The efficiency of these cells is critically dependent on the properties of the p-type (donor) and n-type (acceptor) polymers used in the active layer. researching.cn
Table 2: Performance of Naphthalene Diimide (NDI)-Based All-Polymer Solar Cells
| Polymer System | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) | Reference |
|---|---|---|---|
| N2200-based | up to 11.76% | Limited | researching.cn |
| Fluorinated NDI-based | 7.3% | < 14 mA/cm² | researchgate.netflinders.edu.au |
| DCNBT-IDT-based | 8.32% | N/A | researchgate.net |
| DCNBT-TPIC-based | 10.22% | 22.52 mA/cm² | researching.cn |
Fluorescent Probes and Luminophores based on Furanyl-Naphthalene Scaffolds
The rigid, conjugated structure of the furanyl-naphthalene scaffold makes it an excellent basis for designing fluorescent probes and luminophores. mdpi.comrsc.org Naphthalene-based fluorophores are used in a wide array of applications, from biological imaging to materials for light-emitting diodes. researchgate.netup.pt Their unique photophysical properties, including strong fluorescence and high photostability, stem from the rigid plane and large π-electron system of the naphthalene core. nih.gov
Modulation of Emission Properties through Structural Modification
The optical properties of the furanyl-naphthalene scaffold can be precisely tuned by altering its chemical structure. The fluorescence characteristics are highly dependent on the type, number, and position of substituent groups on the naphthalene ring. researchgate.netup.pt
One effective strategy is the introduction of electron-donating and electron-accepting groups, which can significantly enhance fluorescence through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.netup.pt For example, attaching donor and acceptor groups at the 2 and 6 positions of the naphthalene ring leads to a notable increase in fluorescence. researchgate.netup.pt
Furthermore, the introduction of silyl (B83357) groups to the naphthalene chromophore has been shown to cause bathochromic (red) shifts in the absorption maxima and an increase in fluorescence intensity. mdpi.com This effect is also observed with the addition of methoxy (B1213986) and cyano groups at specific positions. mdpi.com These modifications allow for the rational design of fluorophores with specific emission wavelengths and brightness for targeted applications. mdpi.com
Table 3: Effect of Silyl Substitution on Naphthalene Photophysical Properties
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Effect of Substitution | Reference |
|---|---|---|---|---|
| Naphthalene | 311 | 323 | Baseline | mdpi.com |
| 1-(Trimethylsilyl)naphthalene | 314 | 327 | Bathochromic shift, increased intensity | mdpi.com |
| 1-(Dimethylsilyl)naphthalene | 314 | 327 | Bathochromic shift, increased intensity | mdpi.com |
Design Principles for High Quantum Yield Fluorophores
The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a critical parameter for any fluorophore. mit.edu Naphthalene-based dyes are known for their potential to achieve high quantum yields. nih.gov The key design principles for maximizing this property in furanyl-naphthalene derivatives revolve around two main concepts: structural rigidity and π-conjugation.
The rigid, planar structure of the naphthalene core minimizes energy loss through non-radiative decay pathways (like heat dissipation), thus favoring fluorescence emission. nih.gov Further enhancing this rigidity and extending the π-conjugated system generally leads to higher quantum yields. nih.gov While unsubstituted naphthalene has a modest quantum yield, strategic chemical modifications can dramatically increase it. For example, the introduction of amino groups to the naphthalene diimide core has led to the development of dyes with quantum yields as high as 81%. nih.gov This demonstrates that the furanyl-naphthalene scaffold can be engineered to produce highly efficient and bright fluorophores. nih.gov
Role as Versatile Chemical Building Blocks for Complex Molecular Architectures
Beyond their direct applications in devices, this compound and its derivatives are highly valuable as versatile chemical building blocks for the synthesis of more complex molecules and materials. rsc.orglifechemicals.combohrium.com The ability to functionalize both the furan and naphthalene components allows for a modular approach to constructing intricate molecular architectures with tailored properties.
These building blocks have been employed in the synthesis of a wide range of materials. In organic electronics, they are used to create novel semiconducting polymers and small molecules. tcichemicals.com In medicinal chemistry and natural product synthesis, functionalized naphthalenes are crucial precursors for creating complex bioactive molecules, such as naphthylisoquinoline alkaloids. bohrium.com The development of efficient synthetic pathways to access these building blocks is therefore a key area of research. bohrium.com Furthermore, naphthalene-based building blocks are being explored for creating novel materials like hydrophilic n-type organic mixed ionic-electronic conductors and for shifting the emission colors of laser dyes. rsc.orgresearchgate.net
Catalytic Applications and Ligand Design Incorporating Furanyl-Naphthalene Moieties
The integration of furanyl-naphthalene moieties into ligand architecture presents a promising avenue for the development of novel catalysts, particularly for cross-coupling reactions. While direct catalytic applications of this compound are an emerging area of research, the principles of ligand design suggest significant potential derived from the distinct electronic and steric properties of its constituent furan and naphthalene units.
Naphthalene-based ligands are utilized in catalysis to provide steric bulk and an extended π-system, which can stabilize catalytic species and influence reaction selectivity. For instance, methylnaphthyl palladium dimers have been synthesized and serve as versatile and user-friendly catalyst precursors for a variety of coupling reactions. nih.gov The naphthalene moiety in these complexes can adopt an η3-coordination mode, which reduces the aromatic resonance within the ring system and facilitates the dissociation of the ancillary ligand to activate the catalyst. nih.gov This inherent adaptability makes the naphthalene scaffold a valuable component in ligand design.
Similarly, the furan moiety is a key component in ligands for palladium-catalyzed reactions, such as the direct arylation of heteroarenes via C-H activation. mdpi.com The oxygen heteroatom in the furan ring can act as a coordinating atom, influencing the electronic environment of the metal center. Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in the C-H activation of furanyl substrates, leading to high conversion rates and yields in cross-coupling reactions with various aryl bromides. mdpi.com
The combination of these two moieties in a single ligand, such as this compound, could offer synergistic effects. The naphthalene group would provide a rigid, sterically defined backbone, while the furan ring would introduce a specific coordination site and modulate the electronic properties of the catalyst. This dual functionality is highly desirable in designing ligands for reactions like the Suzuki, Heck, or Sonogashira couplings, where control over the catalyst's stability, activity, and selectivity is paramount. The development of such ligands could lead to catalysts with enhanced performance for the synthesis of complex organic molecules.
Structure-Property Correlations in Polymer Materials
The unique chemical structure of this compound, combining a rigid polycyclic aromatic hydrocarbon with a heterocyclic aromatic ring, makes it an intriguing building block for high-performance polymers. The incorporation of this moiety is expected to significantly influence the material's properties, establishing clear structure-property relationships.
Impact on Thermal and Mechanical Properties of Thermosetting Polymers
The introduction of furanyl-naphthalene units into thermosetting polymer networks, such as epoxies or polyimides, is anticipated to enhance their thermal and mechanical performance compared to conventional petroleum-based analogues. This is based on the known effects of incorporating furan and naphthalene structures into polymer backbones individually.
Furan-based thermosets, often derived from renewable resources, have demonstrated superior properties when compared to their phenyl-based counterparts. acs.orgbohrium.com Structure-property studies show that furan-based epoxy polymers exhibit higher glass transition temperatures (Tg) by as much as 8–16 °C and an increased glassy storage modulus. acs.orgbohrium.com These improvements are attributed to the specific chemistry and molecular structure of the furan ring, which can affect crosslink density and intermolecular interactions within the polymer network. dntb.gov.uaresearchgate.net
Similarly, the incorporation of rigid naphthalene units into polymer main chains is a well-established strategy for boosting thermal stability and mechanical strength. In polyimides, the presence of naphthalene rings enhances chain rigidity and promotes tighter molecular packing. mdpi.com This leads to exceptionally high glass transition temperatures (Tg > 290 °C) and decomposition temperatures (Td5% > 510 °C). rsc.org Mechanically, these polymers exhibit high tensile strength and elastic modulus. mdpi.comresearchgate.net
A thermosetting polymer containing the this compound moiety would synergistically combine these advantages. The rigid, planar naphthalene component would impart high thermal stability and stiffness, while the furan ring would contribute to a high crosslink density and strong intermolecular forces. This combination is expected to yield thermosets with exceptional performance characteristics suitable for demanding applications in aerospace, electronics, and structural adhesives. dntb.gov.uaresearchgate.netnasa.gov
Table 1: Comparative Properties of Furan and Naphthalene-Containing Polymers
| Polymer System | Base Polymer Property | Modified Polymer Property | Improvement | Source(s) |
|---|---|---|---|---|
| Furan-Based Epoxy | Phenyl-based Epoxy | Tg: Increased by 8–16 °C | Enhanced thermal stability | acs.org, bohrium.com |
| Glassy Modulus: Increased by 0.1–0.6 GPa | Improved stiffness | acs.org | ||
| Naphthalene-Based Polyimide | Conventional Aromatic Polyimide | Tg: > 290–387 °C | High heat resistance | rsc.org |
| Td5%: > 510 °C | Excellent thermal stability | rsc.org | ||
| Tensile Strength: 81–96 MPa | High mechanical strength | mdpi.com |
Influence on Liquid Crystalline Self-Assembly
The molecular architecture of this compound derivatives is highly conducive to the formation of liquid crystalline (LC) phases. The self-assembly of molecules into ordered mesophases is governed by molecular shape, rigidity, and intermolecular interactions, all of which are prominent features of the furanyl-naphthalene structure.
The naphthalene core provides a rigid, board-like (sanidic) aromatic structure, which is a common feature in molecules that exhibit liquid crystallinity. researchgate.net This rigid core promotes anisotropic packing, a prerequisite for forming mesophases. Naphthalene-based molecules are known to form various liquid crystal phases, including nematic, smectic, and bent-core phases, depending on the substitution pattern and the nature of the terminal groups. researchgate.net The extended π-system of the naphthalene unit also facilitates π-π stacking interactions, which contribute to the stability of the self-assembled structures. rsc.org
The inclusion of a furan ring introduces polarity and the potential for specific intermolecular interactions, which can further direct the self-assembly process. nih.gov Heterocyclic moieties are known to significantly impact the thermal behavior and geometric parameters of liquid crystals. The polar nature of the furan ring can lead to dipole-dipole interactions that stabilize certain mesophases and influence the temperature range over which they are observed. nih.gov
Therefore, derivatives of this compound functionalized with appropriate flexible terminal chains (e.g., alkoxy or alkyl groups) are expected to self-assemble into well-defined liquid crystalline superstructures. The interplay between the rigid, shape-persistent furanyl-naphthalene core and the flexible peripheral chains would likely favor the formation of layered (smectic) or columnar phases. The specific nature of the mesophase would be tunable by modifying the length and type of the terminal chains, offering a pathway to designing new functional materials with ordered structures on the nanoscale.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Furanyl)naphthalene, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the furan moiety to the naphthalene backbone. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (tetrahydrofuran or toluene), and temperature (80–120°C). For example, analogous naphthalene derivatives use oxidizing agents like mCPBA to introduce functional groups . Reaction progress is monitored via TLC or HPLC, with purification via column chromatography. Yield optimization may require iterative adjustments to stoichiometry and inert atmosphere conditions.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, aromatic protons in naphthalene derivatives appear at δ 7.2–8.5 ppm .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., furan C-O-C stretching at ~1,250 cm⁻¹).
- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. How is the purity of this compound assessed in laboratory settings?
- Methodological Answer : Purity is quantified using:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at λ = 254 nm.
- Melting Point Analysis : Consistency with literature values indicates purity.
- Elemental Analysis : Matches theoretical vs. experimental C/H/N ratios.
- TLC : Rf values compared to standards under UV visualization .
Advanced Research Questions
Q. How do researchers assess the risk of bias in studies investigating the toxicological effects of this compound?
- Methodological Answer : Studies are evaluated using risk-of-bias (RoB) questionnaires (Table C-6/C-7) :
- Key Criteria :
| Domain | Question |
|---|---|
| Exposure Characterization | Was the administered dose accurately measured? |
| Outcome Reporting | Were all measured outcomes included in analysis? |
| Blinding | Were personnel blinded to study groups? |
- Confidence Rating : Studies are tiered as High/Moderate/Low based on responses to critical questions .
Q. What computational strategies predict the environmental fate of this compound?
- Methodological Answer :
- QSPR Models : Correlate physicochemical properties (logP, solubility) with biodegradation rates.
- Molecular Dynamics Simulations : Predict partitioning into soil/water systems based on hydrophobicity (logKow) .
- Density Functional Theory (DFT) : Calculates reaction pathways for oxidative degradation (e.g., hydroxyl radical interactions) .
- Table : Example Predicted Properties
| Property | Predicted Value | Tool |
|---|---|---|
| LogKow | 3.8 ± 0.2 | EPI Suite |
| Biodegradability | Low | CATABOL |
Q. How are contradictions in experimental data on the biological activity of this compound resolved?
- Methodological Answer : Contradictions are addressed via:
- Systematic Review Frameworks (Steps 4–8 in ) :
Identify Outcomes of Concern : Prioritize endpoints (e.g., cytotoxicity, oxidative stress).
Risk of Bias Assessment : Exclude studies with "Very Low" confidence .
Evidence Integration : Weight findings by study quality (e.g., in vivo > in vitro).
- Dose-Response Meta-Analysis : Resolve discrepancies by normalizing data to equivalent dosing units (e.g., µmol/L vs. mg/kg) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
